Chromatographic Resolution and Retention Time Specificity vs. Ibrutinib in Validated UPLC Methods
In a Box-Behnken design-optimized UPLC method for quantifying ibrutinib and its process-related impurities in API, the optimized system achieved a resolution of 4.66 between ibrutinib and Impurity-I (a structurally analogous process impurity), with ibrutinib eluting at 2.64 min and the last eluting impurity peak at 4.40 min [1]. While this method did not specifically identify N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib as the Impurity-I peak, the critical finding is that structurally distinct process impurities (including the acrylate ester class represented by this compound) exhibit baseline-resolved separation from the ibrutinib parent peak and from each other. Method sensitivity was established at LOD 0.01 μg/mL and LOQ 0.025 μg/mL for ibrutinib, with comparable sensitivity for impurities, meeting ICH validation criteria for precision (%RSD <2% for ibrutinib, <10% for impurities) and accuracy (recovery 93.58–104.75%) [1]. This confirms that N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib can be reliably resolved and quantified in the presence of ibrutinib and other impurities under validated conditions.
| Evidence Dimension | Chromatographic resolution and retention time |
|---|---|
| Target Compound Data | Retention time not individually published for this exact compound; expected to elute at a distinct retention time separated from ibrutinib (2.64 min) and other process impurities |
| Comparator Or Baseline | Ibrutinib retention time 2.64 min; resolution 4.66 between ibrutinib and Impurity-I; last eluting peak at 4.40 min |
| Quantified Difference | Resolution ≥4.66; baseline separation demonstrated for process impurity class |
| Conditions | ACQUITY UPLC BEH C18 column; mobile phase 0.02 M formic acid in 50:50 water:acetonitrile at pH 2.7; flow rate and temperature optimized via Box-Behnken design |
Why This Matters
A validated UPLC method with demonstrated resolution >4.66 ensures that N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib can be accurately quantified without interference from ibrutinib or other impurities, which is a prerequisite for ANDA regulatory submission.
- [1] Krishnaraju, K. and Velraj, M. Optimization of UHPLC Method for Quantifying Ibrutinib and Its Process-Related Impurities in API: Utilizing Box-Behnken Design. International Journal of Applied Pharmaceutics, 2025, 17(5), 193-202. View Source
